3-Ethyl-5-(3-nitro-benzylidene)-2-thioxo-thiazolidin-4-one
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Overview
Description
3-Ethyl-5-(3-nitro-benzylidene)-2-thioxo-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a nitrobenzylidene moiety, and an ethyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-(3-nitro-benzylidene)-2-thioxo-thiazolidin-4-one typically involves the condensation of 3-nitrobenzaldehyde with 3-ethyl-2-thioxothiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-(3-nitro-benzylidene)-2-thioxo-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The thioxo group can be oxidized to a sulfone or sulfoxide.
Substitution: The benzylidene moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 3-ethyl-5-(3-amino-benzylidene)-2-thioxo-thiazolidin-4-one.
Reduction: Formation of 3-ethyl-5-(3-nitro-benzylidene)-2-sulfonyl-thiazolidin-4-one.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-(3-nitro-benzylidene)-2-thioxo-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation through interactions with specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-5-(3-nitro-benzylidene)-2-thioxo-thiazolidin-4-one
- 3-Propyl-5-(3-nitro-benzylidene)-2-thioxo-thiazolidin-4-one
- 3-Ethyl-5-(4-nitro-benzylidene)-2-thioxo-thiazolidin-4-one
Uniqueness
3-Ethyl-5-(3-nitro-benzylidene)-2-thioxo-thiazolidin-4-one is unique due to the specific positioning of the nitro group on the benzylidene moiety and the ethyl group on the thiazolidinone ring. These structural features may contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H10N2O3S2 |
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Molecular Weight |
294.4 g/mol |
IUPAC Name |
(5E)-3-ethyl-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H10N2O3S2/c1-2-13-11(15)10(19-12(13)18)7-8-4-3-5-9(6-8)14(16)17/h3-7H,2H2,1H3/b10-7+ |
InChI Key |
WJCQCFKPFSAMPH-JXMROGBWSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])SC1=S |
Origin of Product |
United States |
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